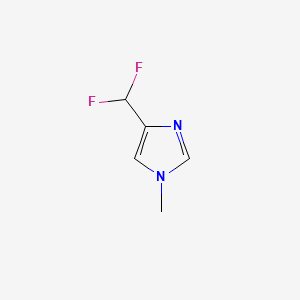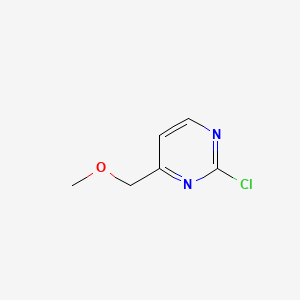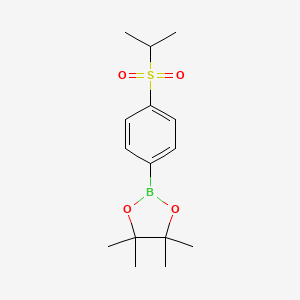![molecular formula C15H36O4Si3 B597103 Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane CAS No. 1361237-41-3](/img/structure/B597103.png)
Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane is a complex organosilicon compound. It is characterized by the presence of multiple silicon atoms bonded to organic groups, including oxolane (tetrahydrofuran) and propyl groups. This compound is notable for its applications in various scientific and industrial fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane typically involves the reaction of trimethylsilyl chloride with a suitable organosilicon precursor. One common method includes the following steps:
Starting Materials: Trimethylsilyl chloride, 3-(oxolan-2-ylmethoxy)propylsilane.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent such as toluene or hexane, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
Catalysts: A catalyst such as a Lewis acid (e.g., aluminum chloride) may be used to facilitate the reaction.
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 50°C to 100°C, to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the silicon-oxygen bonds, potentially leading to the cleavage of these bonds and the formation of simpler silanes.
Substitution: The silicon atoms in this compound can participate in substitution reactions, where one or more of the organic groups attached to silicon are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds (e.g., chloromethane), organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation: Oxidized silanes with hydroxyl or carbonyl groups.
Reduction: Simplified silanes with fewer organic groups.
Substitution: Silanes with new organic groups replacing the original ones.
Scientific Research Applications
Chemistry
In chemistry, Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane is used as a precursor for the synthesis of more complex organosilicon compounds
Biology
In biological research, this compound can be used to modify surfaces of biomaterials, enhancing their biocompatibility and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable, biocompatible coatings.
Medicine
In medicine, the compound’s ability to form stable, hydrophobic coatings makes it useful in the development of medical devices and implants. These coatings can improve the longevity and performance of implants by reducing wear and preventing biofouling.
Industry
In industrial applications, this compound is used as a coupling agent in the production of advanced composites and coatings. Its ability to enhance the adhesion between different materials makes it valuable in the manufacture of high-performance materials.
Mechanism of Action
The mechanism by which Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane exerts its effects involves the interaction of its silicon atoms with various substrates. The silicon-oxygen bonds can form strong interactions with hydroxyl groups on surfaces, leading to the formation of stable, hydrophobic layers. These interactions are crucial in applications such as surface modification and the development of biocompatible coatings.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: A simpler organosilicon compound used in similar applications but lacks the complexity and versatility of Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane.
Hexamethyldisiloxane: Another organosilicon compound with two silicon atoms, used in surface treatments and as a precursor in organic synthesis.
Tetramethylsilane: A basic organosilicon compound often used as a reference standard in NMR spectroscopy.
Uniqueness
This compound stands out due to its unique combination of oxolane and propyl groups attached to silicon atoms. This structure provides enhanced reactivity and versatility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H36O4Si3/c1-20(2,3)18-22(7,19-21(4,5)6)13-9-11-16-14-15-10-8-12-17-15/h15H,8-14H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPDTOYEOLMPCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCCOCC1CCCO1)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36O4Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
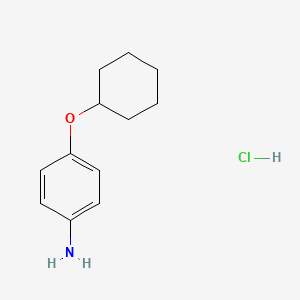
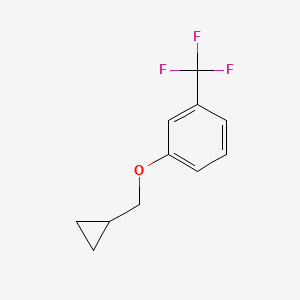
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(2S)-2-pyrrolidinylMethyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B597023.png)
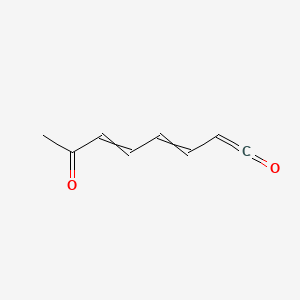
![7-Amino-3-bromopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B597028.png)
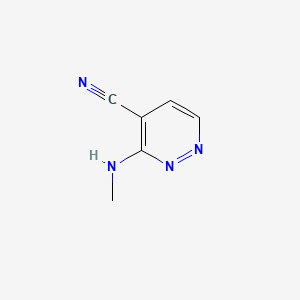
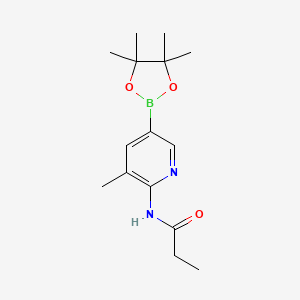
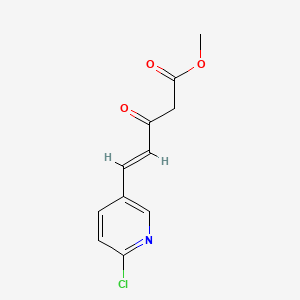
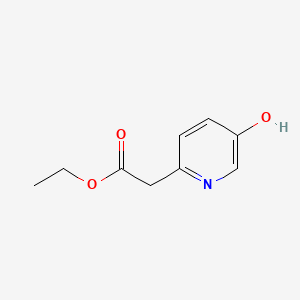
![3-Butyl-2-[5-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-penta-1,3-dienyl]-1,1-dimethyl-1H-benzo[E]indolium perchlorate](/img/structure/B597039.png)
